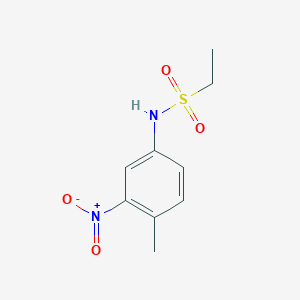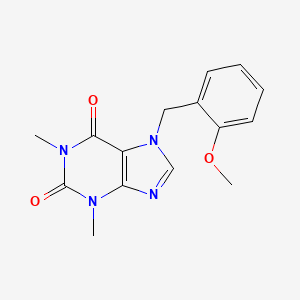![molecular formula C15H17NO3S B5880211 N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide, also known as MMS or NSC-348948, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide may inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a role in regulating the pH of the tumor microenvironment, and inhibition of this enzyme may lead to tumor cell death.
Biochemical and Physiological Effects
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to have low toxicity in vitro and in vivo studies. In addition to its anti-cancer properties, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been studied for its potential use as a tool in neuroscience research. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to inhibit the activity of certain ion channels in neurons, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide. One area of interest is the development of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide analogs with improved solubility and potency. Another potential direction is the investigation of the use of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its potential applications in neuroscience research.
Conclusion
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is a chemical compound that has shown promise in scientific research for its potential use as an anti-cancer agent and tool in neuroscience research. While the exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, studies have suggested that it may inhibit the activity of CA IX and certain ion channels in neurons. Further research is needed to fully understand the potential applications of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its analogs in various fields.
Méthodes De Synthèse
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide can be synthesized through a multi-step process involving the reaction of 3-chloromethylbenzene with sodium methoxide, followed by reaction with phenylsulfonamide. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-11-14-8-5-9-15(10-14)16-20(17,18)12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRIYHZKMRNLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)


![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)


![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)